N-(1,2-benzoxazol-3-yl)-2-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-benzoxazol-3-yl)-2-ethylbutanamide: is an organic compound featuring a benzoxazole ring fused with an ethylbutanamide moiety. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-benzoxazol-3-yl)-2-ethylbutanamide typically involves the following steps:
-
Formation of Benzoxazole Ring: : The benzoxazole ring can be synthesized by cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions. For instance, using a combination of sulfur and DABCO (1,4-diazabicyclo[2.2.2]octane) as catalysts can promote the cyclization efficiently .
-
Amidation Reaction: : The benzoxazole derivative is then reacted with 2-ethylbutanoic acid or its derivatives to form the final product. This step often involves the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The benzoxazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of N-oxides.
-
Reduction: : Reduction of the benzoxazole ring can be achieved using agents like lithium aluminum hydride (LiAlH4), resulting in the formation of benzoxazoline derivatives.
-
Substitution: : Electrophilic substitution reactions can occur on the benzoxazole ring, particularly at the 5-position, using reagents like halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4, dry ether as solvent.
Substitution: Halogens (e.g., bromine), nitro compounds, acidic or basic catalysts.
Major Products
Oxidation: Benzoxazole N-oxides.
Reduction: Benzoxazoline derivatives.
Substitution: Halogenated or nitro-substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
N-(1,2-benzoxazol-3-yl)-2-ethylbutanamide is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with enhanced properties.
Biology
In biological research, benzoxazole derivatives are investigated for their antimicrobial, antifungal, and anticancer activities. This compound may exhibit similar properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic applications include its use as an antimicrobial agent, given the known activity of benzoxazole derivatives against various bacterial and fungal strains. It may also be explored for its anti-inflammatory and analgesic properties.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,2-benzoxazol-3-yl)-2-ethylbutanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to modulation of biological pathways.
Molecular Targets and Pathways
Enzymes: Potential inhibition of bacterial enzymes, contributing to its antimicrobial activity.
Receptors: Interaction with pain receptors, providing analgesic effects.
Pathways: Modulation of inflammatory pathways, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, known for its antimicrobial and anticancer properties.
2-Substituted Benzoxazoles: Variants with different substituents at the 2-position, exhibiting diverse biological activities.
Benzisoxazole: A structurally related compound with similar applications in medicinal chemistry.
Uniqueness
N-(1,2-benzoxazol-3-yl)-2-ethylbutanamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its ethylbutanamide moiety can enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-2-ethylbutanamide |
InChI |
InChI=1S/C13H16N2O2/c1-3-9(4-2)13(16)14-12-10-7-5-6-8-11(10)17-15-12/h5-9H,3-4H2,1-2H3,(H,14,15,16) |
InChI Key |
QMCCQOSAUBAPLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=NOC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.